A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Cyano-2-methoxyphenoxy)acetic acid
A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Cyano-2-methoxyphenoxy)acetic acid
Abstract
This technical guide provides an in-depth analysis of the physicochemical properties of 2-(4-Cyano-2-methoxyphenoxy)acetic acid (CAS No: 115109-49-4).[1] As a substituted phenoxyacetic acid, this compound possesses a unique combination of functional groups—a carboxylic acid, an ether linkage, a nitrile group, and a substituted aromatic ring—that make it a molecule of significant interest for researchers in medicinal chemistry, agrochemical synthesis, and materials science. This document consolidates available data and provides expert insights into its chemical identity, solubility, acidity, and lipophilicity. Furthermore, it outlines robust experimental protocols for in-house characterization and discusses the compound's spectroscopic features and synthetic considerations. The guide is structured to serve as a practical resource for scientists and drug development professionals, enabling a thorough understanding of this versatile chemical entity.
Introduction
2-(4-Cyano-2-methoxyphenoxy)acetic acid belongs to the aryloxyacetic acid class of compounds. This structural motif is a well-established pharmacophore and a key building block in the synthesis of various biologically active molecules, including herbicides and pharmaceuticals. The presence of a nitrile (-C≡N) group, a methoxy (-OCH₃) substituent, and a carboxylic acid (-COOH) function imparts a distinct electronic and steric profile, influencing its reactivity, solubility, and potential for intermolecular interactions. Understanding these fundamental physicochemical properties is a critical first step in harnessing its potential for novel applications, predicting its behavior in biological systems, and designing efficient synthetic and analytical methodologies.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise identity. The structural and molecular details for 2-(4-Cyano-2-methoxyphenoxy)acetic acid are summarized below.
Chemical Structure:
Caption: Chemical structure of 2-(4-Cyano-2-methoxyphenoxy)acetic acid.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-Cyano-2-methoxyphenoxy)acetic acid | N/A (Systematic) |
| CAS Number | 115109-49-4 | [1] |
| Molecular Formula | C₁₀H₉NO₄ | [2] |
| Molecular Weight | 207.18 g/mol | [2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C#N)OCC(=O)O | N/A (Computed) |
| InChI Key | N/A (Not readily available) | N/A |
Core Physicochemical Properties
The interplay of the compound's functional groups dictates its physical and chemical behavior.
| Property | Value / Description | Comments |
| Physical State | Expected to be a crystalline solid at room temperature. | Based on analogous compounds like 2-(4-Methoxyphenoxy)acetic acid.[3] |
| Melting Point | Data not available in surveyed literature. | Analogous compounds, such as 2-(4-methoxyphenoxy)acetic acid, melt in the range of 109-113 °C.[3] A similar range can be expected. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, ethanol, and dimethylformamide. | The carboxylic acid group provides some aqueous solubility, especially at higher pH, while the aromatic core favors organic solvents.[4] |
| pKa | Estimated to be ~2.5 - 3.5 | The carboxylic acid is the primary acidic proton. Its acidity is enhanced by the electron-withdrawing nature of the phenoxy and cyano groups, making it a stronger acid than acetic acid (pKa ~4.76). |
| logP (Octanol/Water) | Estimated to be in the range of 1.5 - 2.5 | This value reflects a balance between the hydrophilic carboxylic acid and the lipophilic substituted aromatic ring, suggesting moderate membrane permeability. |
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, its structure allows for the confident prediction of key signals, which are essential for identity confirmation post-synthesis or purification.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals:
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A singlet around 3.8-3.9 ppm for the methoxy (-OCH₃) protons.
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A singlet around 4.7-4.8 ppm for the methylene (-OCH₂COOH) protons.
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Three aromatic protons in the 7.0-7.5 ppm region, exhibiting a characteristic splitting pattern (e.g., a doublet, a singlet-like signal, and a doublet of doublets) based on their coupling constants.
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A broad singlet at >10 ppm for the carboxylic acid proton, which may be exchangeable with D₂O.
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¹³C NMR: The carbon spectrum would confirm the presence of 10 distinct carbon environments, including signals for the nitrile carbon (~118 ppm), the carbonyl carbon (~170 ppm), and the various aromatic and aliphatic carbons.
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Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
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A broad O-H stretch from the carboxylic acid centered around 3000 cm⁻¹.
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A sharp C≡N stretch for the nitrile group around 2230 cm⁻¹.
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A strong C=O stretch for the carbonyl group around 1700-1730 cm⁻¹.
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C-O stretching vibrations for the ether and acid functionalities in the 1200-1300 cm⁻¹ region.
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Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would readily show the deprotonated molecule [M-H]⁻ at an m/z of approximately 206.1.
Experimental Protocols for Property Determination
For researchers requiring empirical data, the following standard protocols provide a framework for characterization.
Protocol for Melting Point Determination
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Preparation: Ensure the sample is dry and finely powdered.
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Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol for pKa Determination via Potentiometric Titration
This method provides an accurate measure of the compound's acidity.
Caption: Workflow for pKa determination by potentiometric titration.
Synthesis and Reactivity Overview
A plausible and common synthetic route to aryloxyacetic acids is the Williamson ether synthesis.[5]
Caption: Plausible synthetic pathway for the target compound.
Reactivity Insights:
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Carboxylic Acid: Can be readily converted to esters, amides, or acid chlorides, making it a versatile handle for further functionalization.
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Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, offering additional synthetic pathways.
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Aromatic Ring: Susceptible to electrophilic aromatic substitution, although the existing substituents will direct incoming groups to specific positions.
Conclusion
References
- Matlobi, H., et al. (2014). Synthesis of 2,4- dichloro phenoxy acetic acid [ carboxy-14C] as herbicide. Journal of Radioanalytical and Nuclear Chemistry.
- Google Patents. Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids.
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The Royal Society of Chemistry. Supplementary Information for.... [Link]
Sources
- 1. 115109-49-4|2-(4-Cyano-2-methoxyphenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 2. 2-(4-cyano-2-methoxyphenoxy)acetic acid [chemicalbook.com]
- 3. 2-(4-Methoxyphenoxy)acetic Acid | 1877-75-4 | TCI EUROPE N.V. [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. EP0334595A2 - Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids - Google Patents [patents.google.com]
